Cas no 944903-33-7 (2-(Prop-2-YN-1-yloxy)pyrimidine)

2-(Prop-2-yn-1-yloxy)pyrimidine is a pyrimidine derivative featuring a propargyl ether functional group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its alkyne moiety allows for selective modifications via click chemistry, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the development of complex molecular architectures. The pyrimidine core contributes to its utility in nucleoside chemistry and drug discovery, particularly in the design of antiviral and anticancer agents. This compound’s stability and reactivity under mild conditions make it suitable for use in controlled functionalization and conjugation strategies. Its structural features support applications in materials science and bioconjugation, offering precision in synthetic pathways.
2-(Prop-2-YN-1-yloxy)pyrimidine structure
944903-33-7 structure
Product Name:2-(Prop-2-YN-1-yloxy)pyrimidine
CAS No:944903-33-7
MF:C7H6N2O
MW:134.13534116745
MDL:MFCD10698156
CID:2818047
PubChem ID:53440682
Update Time:2025-06-09

2-(Prop-2-YN-1-yloxy)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 2-prop-2-ynoxypyrimidine
    • 2-(prop-2-yn-1-yloxy)pyriMidine
    • AB61425
    • D86035
    • Z2033454266
    • Z1198278527
    • DTXSID301299548
    • Pyrimidine, 2-(2-propyn-1-yloxy)-
    • AKOS006303664
    • SCHEMBL10933335
    • EN300-203386
    • 944903-33-7
    • 2-(Prop-2-YN-1-yloxy)pyrimidine
    • MDL: MFCD10698156
    • Inchi: 1S/C7H6N2O/c1-2-6-10-7-8-4-3-5-9-7/h1,3-5H,6H2
    • InChI Key: CUQIKXCVGSDFFF-UHFFFAOYSA-N
    • SMILES: O(CC#C)C1N=CC=CN=1

Computed Properties

  • Exact Mass: 134.048012819g/mol
  • Monoisotopic Mass: 134.048012819g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 132
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 35

2-(Prop-2-YN-1-yloxy)pyrimidine Pricemore >>

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Additional information on 2-(Prop-2-YN-1-yloxy)pyrimidine

Professional Introduction to 2-(Prop-2-YN-1-yloxy)pyrimidine (CAS No. 944903-33-7)

2-(Prop-2-YN-1-yloxy)pyrimidine, identified by the Chemical Abstracts Service Number (CAS No.) 944903-33-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrimidine class, a heterocyclic aromatic ring structure that is widely recognized for its biological activity and pharmacological relevance. The presence of a propargyl yne group and an ether linkage in its molecular framework imparts unique chemical properties, making it a valuable intermediate in the synthesis of bioactive molecules.

The structural composition of 2-(Prop-2-YN-1-yloxy)pyrimidine includes a pyrimidine core substituted with a propargyl yne moiety at the 2-position and an oxypropyl group at the 1-position. This configuration allows for diverse chemical modifications, enabling its utility in constructing complex molecular architectures. The propargyl yne functionality, characterized by a terminal alkyne bond, serves as a versatile handle for further functionalization via cross-coupling reactions such as Sonogashira coupling, Suzuki-Miyaura coupling, and Heck reaction. These transformations are instrumental in the development of novel heterocyclic compounds with potential therapeutic applications.

In recent years, the demand for innovative drug candidates has driven extensive research into pyrimidine derivatives due to their established role in medicinal chemistry. Pyrimidines are fundamental components of nucleic acids and serve as scaffolds for numerous pharmacologically active agents, including antiviral, anticancer, and antimicrobial drugs. The introduction of functional groups like propargyl yne and ether linkages enhances the pharmacokinetic and pharmacodynamic properties of these derivatives, making them attractive for drug development.

2-(Prop-2-YN-1-yloxy)pyrimidine has been explored in several cutting-edge research studies aimed at developing next-generation therapeutics. One notable area of investigation involves its application in the synthesis of small-molecule inhibitors targeting enzymes involved in critical biological pathways. For instance, researchers have leveraged this compound to design inhibitors of kinases and other enzymes implicated in cancer progression. The propargyl yne group provides a reactive site for appending additional pharmacophores, while the pyrimidine core maintains structural similarity to known bioactive molecules.

Moreover, the compound has been utilized in the development of nucleoside analogs, which are pivotal in antiviral therapies. By modifying the pyrimidine ring with propargyl yne and ether functionalities, scientists have been able to create derivatives with enhanced stability and improved bioavailability. These modifications are essential for optimizing drug candidates to overcome metabolic degradation and enhance their therapeutic efficacy.

The pharmaceutical industry has also shown interest in 2-(Prop-2-YN-1-yloxy)pyrimidine for its potential use in immunomodulatory therapies. Pyrimidine derivatives have demonstrated immunoregulatory effects by interacting with various immune receptors and signaling pathways. The structural features of this compound allow for fine-tuning its interactions with biological targets, making it a promising candidate for designing immunotherapeutic agents.

Recent advancements in synthetic methodologies have further expanded the applications of 2-(Prop-2-YN-1-yloxy)pyrimidine. Transition-metal-catalyzed reactions have enabled efficient functionalization of its molecular framework, facilitating the rapid construction of complex derivatives. These techniques have been instrumental in accelerating drug discovery pipelines by providing scalable synthetic routes to novel compounds.

The compound's versatility extends to agrochemical applications as well. Pyrimidine-based compounds are widely used as herbicides, fungicides, and insecticides due to their efficacy against pests and pathogens. The unique structural features of 2-(Prop-2-YN-1-yloxy)pyrimidine make it a valuable building block for designing environmentally friendly agrochemicals with improved selectivity and reduced toxicity.

In conclusion, 2-(Prop-2-YN-1-yloxy)pyrimidine (CAS No. 944903-33-7) represents a significant advancement in synthetic chemistry with broad implications for pharmaceuticals and agrochemicals. Its unique structural attributes enable diverse functionalization strategies, making it an indispensable intermediate in drug discovery and material science. As research continues to uncover new applications for this compound, its importance in developing innovative therapeutics and sustainable agricultural solutions is expected to grow further.

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